molecular formula C11H14N2O4 B8074862 acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate

acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate

Katalognummer: B8074862
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: OFTPUPRUNQUKCF-ICSBZGNSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid; methyl 4-[(E)-hydrazinylidenemethyl]benzoate is a hybrid compound combining a benzoate ester moiety with a hydrazinylidene functional group. This compound is synthesized via condensation reactions between hydrazine derivatives and aromatic aldehydes, often employing glacial acetic acid as a catalyst . Its applications span medicinal chemistry (e.g., as a precursor for antitumor agents) and materials science due to its conjugated π-system .

Eigenschaften

IUPAC Name

acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)8-4-2-7(3-5-8)6-11-10;1-2(3)4/h2-6H,10H2,1H3;1H3,(H,3,4)/b11-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTPUPRUNQUKCF-ICSBZGNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC(=O)C1=CC=C(C=C1)C=NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.COC(=O)C1=CC=C(C=C1)/C=N/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(aminoiminomethyl)-, methyl ester, acetate (1:1) typically involves multiple steps:

    Formation of the Aminoiminomethyl Group: This step involves the introduction of the aminoiminomethyl group to the benzoic acid. This can be achieved through a reaction with appropriate reagents such as guanidine derivatives.

    Esterification: The benzoic acid derivative is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

    Formation of the Acetate Complex: Finally, the esterified product is reacted with acetic acid to form the 1:1 acetate complex.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoiminomethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the ester and aminoiminomethyl groups, resulting in the formation of reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-(aminoiminomethyl)-, methyl ester, acetate (1:1) involves its interaction with specific molecular targets. The aminoiminomethyl group can interact with enzymes and receptors, modulating their activity. The ester and acetate groups may also play a role in its biological activity by affecting its solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

The compound shares structural motifs with several hydrazone- and benzoate-containing derivatives (Table 1). Key analogs include:

  • Methyl 4-((2-(isoquinoline-3-carbonyl)hydrazono)methyl)benzoate: Features an isoquinoline ring instead of acetic acid, enhancing π-stacking interactions .
  • Methyl 4-[(E)-[[3-(4-methylphenyl)-1H-pyrazol-5-yl]formamido]imino]methyl]benzoate: Incorporates a pyrazole ring, altering electronic properties .
  • Ethyl 4-[(E)-hydrazinylidenemethyl]benzoate : Substitutes methyl with ethyl, slightly increasing lipophilicity .

Table 1: Structural Comparison

Compound Substituents/Modifications Key Functional Groups Reference
Target compound Acetic acid, methyl benzoate, (E)-hydrazone Benzoate, hydrazinylidene
Methyl 4-(5-(isoquinolin-3-yl)-oxadiazole)benzoate Isoquinoline-oxadiazole hybrid Oxadiazole, benzoate
Methyl 4-(trifluoroacetamido)benzoate Trifluoroacetamido group Electron-withdrawing substituent
Physicochemical Properties
  • Lipophilicity (logP) : The target compound has a logP of ~2.1 (predicted), comparable to methyl 4-(trifluoroacetamido)benzoate (logP = 2.3) but lower than ethyl 4-[(E)-hydrazinylidenemethyl]benzoate (logP = 2.5) due to the shorter alkyl chain .
  • pKa : The hydrazone NH group has a pKa of ~6.8, similar to other hydrazone derivatives (e.g., 6.5–7.2) .
  • Thermal Stability : Decomposes at 220°C, outperforming analogs with electron-donating groups (e.g., methoxy-substituted derivatives decompose at 190°C) .
Stability and Reactivity
  • Hydrolytic Stability : The methyl ester hydrolyzes 50% slower in PBS (pH 7.4) than ethyl esters, attributed to steric hindrance .
  • Photoreactivity : The (E)-hydrazone isomer is stable under UV light, unlike (Z)-isomers, which undergo configurational changes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.